![molecular formula C11H14N2O2 B1484003 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 2092061-81-7](/img/structure/B1484003.png)
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Overview
Description
Pyrazole-3-carboxylic Acid is a chemical compound with the CAS RN: 1621-91-6 . It is used in laboratory chemicals .
Synthesis Analysis
There are several methods for synthesizing pyrazole-3-carboxylic acid derivatives. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of Pyrazole-3-carboxylic Acid is represented by the empirical formula C4H4N2O2 .
Chemical Reactions Analysis
Pyrazole-3-carboxylic acid can participate in various chemical reactions. For instance, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles .
Scientific Research Applications
Synthesis Techniques
The compound 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid and related structures have been synthesized through various methods. One prominent method involves the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes, which has been extended to versatile 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014). Another method includes the use of ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes, leading to the formation of condensed pyrazoles (Arbačiauskienė et al., 2011).
Structural Insights and Functionalization
Extensive studies have been conducted on the structural aspects and potential functionalization of pyrazole derivatives. For instance, experimental and quantum-chemical calculations have been performed on some 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into their structural characteristics and reaction mechanisms (Yıldırım, Kandemirli, & Akçamur, 2005). The synthesis of different derivatives from the reactions of 1H-pyrazole-3-carboxylic acid with various binucleophiles has been reported, highlighting the diversity in functionalization strategies (Akçamur et al., 1997).
Applications in Insecticidal Activities
The carboxylic acids with a cleaved type of cyclopropane ring, similar to the structure of interest, have shown potential in the field of insecticides. Specific derivatives of these carboxylic acids have exhibited notable insecticidal activity, indicating their application in agricultural and biological domains (Furuhata, Hirano, Fujimoto, & Matsui, 1987).
Intermolecular Interactions and Stability Analysis
Studies have also focused on analyzing noncovalent interactions in complexes formed by related structures, shedding light on their supramolecular architectures and thermal stability. These analyses are crucial in understanding the material properties and potential applications of these compounds (Wang et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is the cytosolic aryl hydrocarbon receptor (AhR) transcription factor . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .
Mode of Action
this compound exerts a ligand-selective antagonism. It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological context in which it is used. Given its role as an AhR antagonist, it could potentially influence processes regulated by AhR, such as cell growth and differentiation .
properties
IUPAC Name |
2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-8-2-1-3-9(8)12-13(10)6-7-4-5-7/h7H,1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGHHVUDEVVVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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